8-Fluoroquinoline-5-sulfonamide

描述

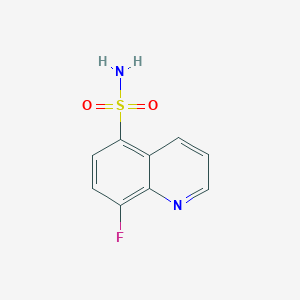

8-Fluoroquinoline-5-sulfonamide is a useful research compound. Its molecular formula is C9H7FN2O2S and its molecular weight is 226.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 8-Fluoroquinoline-5-sulfonamide are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling, a crucial step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting their growth and proliferation.

生化分析

Biochemical Properties

It is known that the incorporation of a fluorine atom into the benzene ring of quinolines results in upfield shifts for the resonance signals . This suggests that 8-Fluoroquinoline-5-sulfonamide may interact with enzymes, proteins, and other biomolecules in a unique way due to its fluorinated structure.

Molecular Mechanism

It is known that quinolones and fluoroquinolones inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the utilization of fluoroquinolones has shown a decline over the years , suggesting that the effects of these compounds, including this compound, may change over time in laboratory settings.

Metabolic Pathways

It is known that quinolones and fluoroquinolones are metabolized in the liver . Therefore, it is possible that this compound may also be metabolized in the liver and interact with various enzymes or cofactors.

生物活性

8-Fluoroquinoline-5-sulfonamide is a compound derived from the quinoline family, known for its significant biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing recent research findings and case studies to provide a comprehensive overview.

Antimicrobial Properties

This compound exhibits notable antibacterial activity. Its mechanism primarily involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Recent studies have highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains.

Table 1: Antibacterial Activity of this compound Derivatives

The data indicates that derivatives of 8-fluoroquinoline possess varying levels of antibacterial efficacy, with some compounds showing low MIC values that suggest high potency.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Research indicates that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Case Study: Anticancer Effects on Cell Lines

In a recent study, the compound was tested against human cancer cell lines, including:

- C-32 (amelanotic melanoma)

- MDA-MB-231 (breast adenocarcinoma)

- A549 (lung adenocarcinoma)

The derivative 3c demonstrated significant cytotoxicity against these cancer lines with IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin. Additionally, it was observed to modulate key proteins involved in cell cycle regulation, such as P53 and P21 .

The biological activity of this compound is attributed to several mechanisms:

- DNA Gyrase Inhibition : The compound acts as an allosteric inhibitor of DNA gyrase, disrupting bacterial DNA replication.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by altering the expression of BCL-2 and BAX genes, which are crucial for regulating cell death.

- Reactive Oxygen Species (ROS) Formation : The generation of ROS has been implicated in the lethality of fluoroquinolones, contributing to bacterial cell death by inducing oxidative stress .

科学研究应用

Biological Activities

The biological activities of 8-Fluoroquinoline-5-sulfonamide extend beyond antibacterial properties. It has been investigated for various therapeutic applications:

- Antibacterial Activity : Effective against fluoroquinolone-resistant strains of Escherichia coli and Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) as low as 6.25 µM .

- Neurotherapeutic Potential : Novel derivatives have been designed to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), showing promise in treating neurodegenerative diseases like Alzheimer's .

- Multi-targeting Properties : Some derivatives exhibit dual inhibition capabilities, targeting multiple enzymes involved in neurodegeneration, which could lead to more effective treatments with fewer side effects .

Antibacterial Efficacy

A study highlighted the discovery of isoquinoline sulfonamides, which include this compound derivatives, demonstrating potent antibacterial activity against resistant strains. The research utilized phenotypic screening of small molecule libraries to identify candidates with significant inhibitory effects on bacterial growth .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| LEI-800 | 6.25 | E. coli |

| LEI-800 | 12.5 | K. pneumoniae |

Neuropharmacological Studies

In another investigation focusing on neurotherapeutic applications, several quinoline-sulfonamide derivatives were synthesized and tested for their ability to inhibit MAO-A and MAO-B. The most potent compounds exhibited IC50 values ranging from 0.47 to 0.59 µM for MAO-B, indicating their potential as multifunctional candidates for Alzheimer's treatment .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| a5 | 0.59 | MAO-A |

| a12 | 0.47 | MAO-B |

| a6 | 0.58 | BChE |

化学反应分析

Oxidation Reactions

8-Fluoroquinoline-5-sulfonamide undergoes oxidation under specific conditions to form quinoline N-oxide derivatives. This reactivity is attributed to the electron-deficient nature of the quinoline ring and the activating effect of the sulfonamide group.

-

Reaction Example : Oxidation with hydrogen peroxide or peracids yields the corresponding N-oxide, enhancing solubility and altering electronic properties.

-

Significance : N-oxides are intermediates in drug metabolism and can modulate biological activity .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety participates in nucleophilic substitution reactions, particularly with amines and alcohols.

Amine Substitution

-

Conditions : Reacted with propargylamine or substituted anilines in anhydrous acetonitrile at room temperature .

-

Mechanism : The sulfonyl chloride intermediate (generated in situ) reacts with amines to form sulfonamides (Fig. 1A) .

-

Yield : Up to 82% when using excess amine and triethylamine as a base .

Alcoholysis

-

Conditions : Methanol or ethanol under reflux with catalytic acid .

-

Outcome : Forms sulfonate esters, though this reaction is less common due to steric hindrance .

Acetylation and Acylation Reactions

The sulfonamide nitrogen undergoes acylation, forming stable derivatives.

Key Observations :

-

Acetylation improves lipophilicity, enhancing membrane permeability .

-

Carbodiimide-mediated coupling is efficient for synthesizing bioconjugates .

Halogenation and Sulfonation

While direct halogenation of this compound is not extensively documented, related quinoline sulfonamides undergo:

-

Sulfonation : Treatment with chlorosulfonic acid introduces additional sulfonyl groups at position 5 .

-

Halogen Exchange : Fluorine at position 8 can be replaced via SNAr mechanisms under harsh conditions (e.g., KF in DMF at 150°C) .

Coupling Reactions with Carboxylic Acids

The sulfonamide group facilitates coupling with carboxylic acids via carbodiimide chemistry:

python# Example: Reaction with 7-cyclobutyl-4-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid 1. Activate carboxylic acid with EDC and DMAP in DCM. 2. Add 8-fluoroquinoline-5-sulfonamide. 3. Stir at RT for 2 hours; purify via HPLC[6].

Applications : Used to synthesize hybrid molecules with dual pharmacological activities .

Reduction and Reductive Amination

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives, altering electronic properties .

-

Reductive Amination : Reacts with aldehydes (e.g., 5-chloro-8-hydroxyquinoline-7-carboaldehyde) to form secondary amines .

Complexation with Metal Ions

The quinoline nitrogen and sulfonamide oxygen act as chelating agents for transition metals:

-

Metal Binding : Forms stable complexes with Cu²⁺, Fe³⁺, and Zn²⁺ .

-

Impact : Enhances antibacterial and anticancer activity by disrupting metal-dependent enzymes .

Stability Under Hydrolytic Conditions

属性

IUPAC Name |

8-fluoroquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDREWHONMHJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。